molecular formula C14H12N4O3S B6530213 methyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-benzothiazole-6-carboxylate CAS No. 1019096-91-3

methyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-benzothiazole-6-carboxylate

Cat. No. B6530213
CAS RN: 1019096-91-3
M. Wt: 316.34 g/mol
InChI Key: IHZSORAYIDIGEA-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 1-Methyl-1H-pyrazol-5-amine , which is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

While specific synthesis information for your compound is not available, 1-Methyl-1H-pyrazol-5-amine, a related compound, is commercially available . The synthesis of such compounds often involves reactions with amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its molecular structure. For example, 1-Methyl-1H-pyrazol-5-amine has a molecular weight of 97.118, a density of 1.2±0.1 g/cm3, and a boiling point of 231.4±13.0 °C at 760 mmHg .

Mechanism of Action

The mechanism of action of your compound would depend on its intended use. For example, many pyrazole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with your compound would likely depend on its specific physical and chemical properties. For example, 1-Methyl-1H-pyrazol-5-amine is irritating to eyes, respiratory system and skin .

properties

IUPAC Name

methyl 2-[(2-methylpyrazole-3-carbonyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-18-10(5-6-15-18)12(19)17-14-16-9-4-3-8(13(20)21-2)7-11(9)22-14/h3-7H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZSORAYIDIGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)benzo[d]thiazole-6-carboxylate

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